2-Amino-4-bromopyrimidine
Overview
Description
2-Amino-4-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the second position and a bromine atom at the fourth position of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Amino-4-bromopyrimidine, also known as 4-bromopyrimidin-2-amine, is a chemical compound used in various research fields . .
Biochemical Pathways
2-aminopyrimidine derivatives have been synthesized and evaluated as β-glucuronidase inhibitors . β-glucuronidase is an enzyme associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
Result of Action
For instance, compound 24 (a 2-aminopyrimidine derivative) showed an activity much superior to the standard D-saccharic acid 1,4-lactone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-bromopyrimidine typically involves a two-step process:
Synthesis of 2,4-dibromopyrimidine: This is achieved by reacting uracil with phosphorus oxybromide at elevated temperatures (around 120-125°C).
Conversion to this compound: The 2,4-dibromopyrimidine is then treated with ammonia water (28%) at room temperature for several hours.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Nitro derivatives of pyrimidine.
Reduction Products: Amino derivatives of pyrimidine.
Scientific Research Applications
2-Amino-4-bromopyrimidine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-4-iodopyrimidine
- 2-Amino-5-bromopyrimidine
Comparison:
- 2-Amino-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications due to the difference in halogen properties .
- 2-Amino-4-iodopyrimidine: Contains an iodine atom, which is larger and more reactive than bromine, leading to different chemical behavior and uses .
- 2-Amino-5-bromopyrimidine: The bromine atom is at the fifth position, which affects its reactivity and the types of reactions it undergoes .
2-Amino-4-bromopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-bromopyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINURGGJJKMQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510251 | |
Record name | 4-Bromopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343926-69-2 | |
Record name | 4-Bromopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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